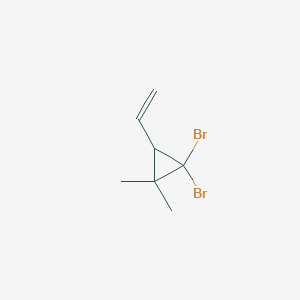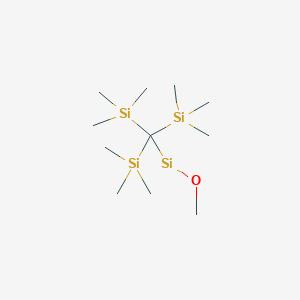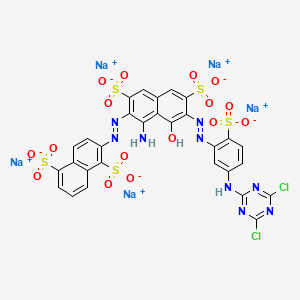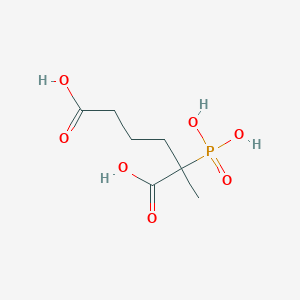
2-Methyl-2-phosphonohexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phosphonohexanedioic acid: is an organic compound characterized by the presence of a phosphonic acid group and a carboxylic acid group It is a derivative of hexanedioic acid, with a methyl group and a phosphono group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phosphonohexanedioic acid can be achieved through several methods. One common approach involves the reaction of hexanedioic acid with a methylating agent and a phosphonating agent. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Industrial methods often focus on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-phosphonohexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphonate.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce phosphines or phosphonates.
Aplicaciones Científicas De Investigación
2-Methyl-2-phosphonohexanedioic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of complex molecules and polymers.
Biology:
- Investigated for its potential role in biochemical pathways.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic effects.
- Examined for its ability to modulate biological processes.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phosphonohexanedioic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion sequestration. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and influencing biochemical pathways.
Comparación Con Compuestos Similares
Hexanedioic acid: Lacks the phosphono and methyl groups, making it less versatile in certain applications.
2-Methylhexanedioic acid: Contains a methyl group but lacks the phosphono group, limiting its chelation properties.
2-Phosphonohexanedioic acid: Contains a phosphono group but lacks the methyl group, affecting its reactivity.
Uniqueness: 2-Methyl-2-phosphonohexanedioic acid is unique due to the presence of both a phosphono group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propiedades
Número CAS |
67492-85-7 |
|---|---|
Fórmula molecular |
C7H13O7P |
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
2-methyl-2-phosphonohexanedioic acid |
InChI |
InChI=1S/C7H13O7P/c1-7(6(10)11,15(12,13)14)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
Clave InChI |
FIJBDRURCNULES-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)O)(C(=O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


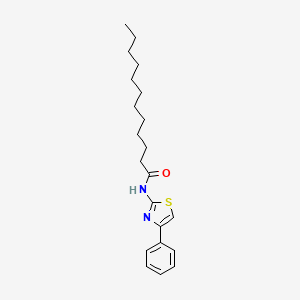
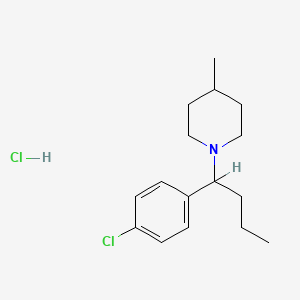
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
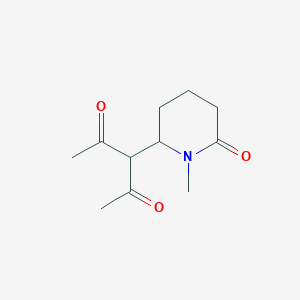
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
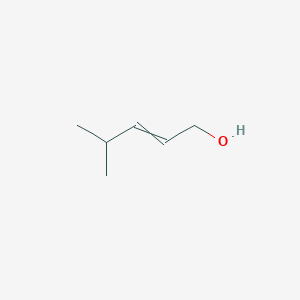
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
